molecular formula BHO3-2 B1231598 Hydrogenborate

Hydrogenborate

Cat. No.: B1231598
M. Wt: 59.82 g/mol
InChI Key: JSSGFLRDNVXLHY-UHFFFAOYSA-N
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Description

Hydrogenborate is a borate ion. It is a conjugate base of a dithis compound. It is a conjugate acid of a borate.

Scientific Research Applications

Hydrogen Storage

Hydrogenborates are recognized for their potential as hydrogen storage materials, which is crucial for the development of sustainable energy systems. The ability to release hydrogen gas through controlled reactions makes these compounds particularly valuable.

  • Closo-Hydroborates : Compounds like B12H122B_{12}H_{12}^{2-} exhibit high thermal stability and can act as efficient hydrogen storage materials. Research has shown that these compounds can undergo dehydrogenation reactions to release hydrogen while forming stable byproducts, which can be advantageous in energy applications .
  • Solid-State Batteries : Recent advancements have led to the development of all-solid-state sodium batteries utilizing sodium closo-hydroborate electrolytes. These batteries demonstrate promising electrochemical properties, including high ionic conductivity and stability .

Catalysis

Hydrogenborates serve as effective catalysts in various chemical reactions:

  • Dehydrogenation Reactions : The ability of metal borohydrides to facilitate dehydrogenation processes has been extensively studied. For instance, the addition of activated magnesium hydride to magnesium borohydride enhances the efficiency of hydrogen release, making these systems suitable for practical applications in hydrogen fuel cells .
  • Photocatalytic Applications : Hydrogen boride sheets have been investigated for their photocatalytic capabilities. Under light irradiation, these materials can efficiently release hydrogen gas at ambient conditions, highlighting their potential for use in renewable energy technologies .

Optical Applications

Recent studies have identified new classes of borate hydrides that exhibit unique optical properties:

  • Doped Borate Hydrides : Borate compounds doped with rare earth elements like europium show promising luminescent properties. These materials can be utilized in optoelectronic devices due to their ability to emit light under specific excitation conditions .

Material Science

The structural versatility of hydrogenborates allows for innovative applications in material science:

  • Nanotechnology : Hydrogenborates are being explored for their potential in nanotechnology, particularly in the synthesis of nanomaterials with tailored properties for biomedical applications. Their unique chemical characteristics enable the engineering of nanoparticles that can be used for drug delivery and biosensing .
  • Textile Engineering : The incorporation of boric acid in textile treatments has led to the development of multifunctional fabrics with enhanced properties such as UV protection and antibacterial effects. This application showcases the versatility of boron compounds in improving material performance .

Case Study 1: All-Solid-State Sodium Battery

A prototype battery utilizing sodium closo-hydroborate as an electrolyte demonstrated a voltage of 4 V and showed significant promise for future energy storage solutions. The study highlighted the importance of optimizing ionic conductivity and thermal stability for practical applications .

Case Study 2: Photocatalytic Hydrogen Generation

Research on hydrogen boride sheets revealed their capability to release hydrogen efficiently when exposed to light, emphasizing their potential as portable hydrogen generators. This application could revolutionize on-site hydrogen production methods .

Q & A

Basic Research Questions

Q. What are the foundational spectroscopic techniques for characterizing hydrogenborate compounds, and how should data interpretation be approached?

  • Methodological Answer : this compound characterization typically employs nuclear magnetic resonance (NMR) for boron environments (e.g., ¹¹B NMR shifts between 10–30 ppm for tetrahedral coordination), infrared (IR) spectroscopy for B-H and B-O bonding (peaks ~2500 cm⁻¹ and 1300–1500 cm⁻¹, respectively), and X-ray diffraction (XRD) for structural elucidation. Data interpretation requires cross-referencing with crystallographic databases (e.g., Cambridge Structural Database) and prior literature to validate assignments .

Q. How can synthesis protocols for this compound compounds be optimized to maximize purity and yield?

  • Methodological Answer : Key variables include stoichiometric ratios (e.g., BH₄⁻:H⁺), solvent selection (polar aprotic solvents like THF enhance solubility), and reaction temperature (controlled between 0–25°C to avoid decomposition). Purity is verified via elemental analysis and XRD, while yield optimization involves iterative testing of reaction durations and quenching methods .

Q. What criteria determine the selection of analytical methods for assessing this compound stability in aqueous environments?

  • Methodological Answer : Stability studies require pH-dependent solubility tests, thermogravimetric analysis (TGA) for thermal decomposition profiles, and mass spectrometry (MS) to track hydrolysis byproducts (e.g., boric acid). Control experiments should replicate environmental conditions (e.g., O₂ exposure, UV light) to identify degradation pathways .

Advanced Research Questions

Q. How can contradictory reports on this compound crystal structures be systematically resolved?

  • Methodological Answer : Conflicting structural data (e.g., discrepancies in bond lengths or coordination geometry) necessitate comparative analysis using high-resolution XRD, neutron diffraction (for H atom positioning), and computational modeling (density functional theory, DFT). Cross-validation with spectroscopic data (e.g., B-H coupling constants in NMR) reduces ambiguity .

Q. What computational strategies effectively model this compound’s electronic properties, and how are discrepancies with experimental data addressed?

  • Methodological Answer : DFT simulations using B3LYP/6-311+G(d) basis sets predict orbital energies and charge distribution. Discrepancies in bandgap measurements (e.g., experimental vs. calculated) are mitigated by incorporating solvent effects in simulations and validating with UV-Vis spectroscopy. Open-source tools like Quantum ESPRESSO enable reproducibility .

Q. How should researchers design experiments to probe this compound’s role in catalytic mechanisms?

  • Methodological Answer : Mechanistic studies require kinetic isotope effects (KIE) to identify rate-determining steps, in-situ IR/Raman spectroscopy to track intermediate species, and isotopic labeling (e.g., deuterated B-H bonds) to isolate reaction pathways. Control experiments must account for solvent and counterion influences .

Q. What statistical approaches are recommended for analyzing this compound’s thermodynamic stability across varying conditions?

  • Methodological Answer : Multivariate regression models correlate stability with variables (pH, temperature, ionic strength). Error analysis should include confidence intervals for decomposition rates and ANOVA to assess significance. Raw data must be archived with metadata (e.g., instrument calibration logs) for transparency .

Q. How can conflicting data on this compound’s reactivity with transition metals be reconciled?

  • Methodological Answer : Divergent reactivity reports (e.g., redox activity vs. inertness) are investigated via X-ray absorption spectroscopy (XAS) to monitor metal-boron interactions and cyclic voltammetry to map redox potentials. Contamination checks (e.g., trace O₂ levels) and reproducibility protocols (≥3 trials per condition) are critical .

Q. Methodological Best Practices

Q. What frameworks ensure reproducibility in this compound synthesis and characterization?

  • Guidelines :

  • Document all synthetic parameters (e.g., stirring rate, cooling gradients).
  • Share raw spectroscopic/data files in repositories like Zenodo or Figshare.
  • Use IUPAC nomenclature consistently and reference certified standards (e.g., NIST spectra) .

Q. How should researchers navigate incomplete or ambiguous literature data on this compound properties?

  • Guidelines :
  • Conduct systematic reviews using PRISMA frameworks to identify knowledge gaps.
  • Perform meta-analyses to aggregate historical data, weighting studies by methodological rigor (e.g., sample size, instrumentation precision) .

Properties

Molecular Formula

BHO3-2

Molecular Weight

59.82 g/mol

IUPAC Name

hydrogen borate

InChI

InChI=1S/BHO3/c2-1(3)4/h2H/q-2

InChI Key

JSSGFLRDNVXLHY-UHFFFAOYSA-N

SMILES

B(O)([O-])[O-]

Canonical SMILES

B(O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Hydrogenborate
Hydrogenborate

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